molecular formula C11H11N3OS B8715101 3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

Cat. No. B8715101
M. Wt: 233.29 g/mol
InChI Key: SKFFPRVYPQFIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049318B2

Procedure details

A 2-liter 3-neck round bottom flask equipped with a nitrogen line, mechanical stirrer, and a wet ice bath was stirred a solution of ethyl acetate (58 mL, 600 mmol) and 4-cyanopyridine (62.4 g, 600 mmol) in 600 mL dry dimethylformamide at 0° C. Solid potassium bis(trimethylsilyl)amide (95%, 78.9 g, 660 mmol) added over a course of 5 min via a powder addition funnel. The dark red solution was stirred for 60 min at 0° C. Methylthioisocyanate (43.8 g, 600 mmol) in 20 mL dry dimethylformamide was added to the reaction. After 10 min a precipitate appeared. The reaction was mechanically stirred at 0° C. for 90 min. Iodomethane (37.6 mL, 600 mL) was added over a 2 min period. The precipitate dissolved during the addition followed by a new heavy precipitate. The mechanical stirrer was removed and the flask was swirled by hand. The solid was collected by filtration then washed with water, 100 mL cold ethanol, and 100 mL diethylether. The product was air dried for 3 days. M+1=234. NMR (CDCl3) s (3H; 2.7 ppm), s (3H; 3.6 ppm), s (1H; 6.7 ppm), d (2H; 7.8 ppm), d (2H; 8.7 ppm).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
78.9 g
Type
reactant
Reaction Step Two
Name
Methylthioisocyanate
Quantity
43.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
37.6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH3:6])(=O)C.[C:7]([C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)#[N:8].C[Si]([N-][Si](C)(C)C)(C)C.[K+].[CH3:25][S:26]N=C=O.IC.[CH3:32][N:33]([CH3:36])C=O>>[CH3:32][N:33]1[C:5](=[O:4])[CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:8]=[C:36]1[S:26][CH3:25] |f:2.3|

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
62.4 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
78.9 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Three
Name
Methylthioisocyanate
Quantity
43.8 g
Type
reactant
Smiles
CSN=C=O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
37.6 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The dark red solution was stirred for 60 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter 3-neck round bottom flask equipped with a nitrogen line, mechanical stirrer, and a wet ice bath
WAIT
Type
WAIT
Details
After 10 min a precipitate appeared
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction was mechanically stirred at 0° C. for 90 min
Duration
90 min
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate dissolved during the addition
CUSTOM
Type
CUSTOM
Details
The mechanical stirrer was removed
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
then washed with water, 100 mL cold ethanol, and 100 mL diethylether
CUSTOM
Type
CUSTOM
Details
dried for 3 days
Duration
3 d

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
CN1C(=NC(=CC1=O)C1=CC=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.